molecular formula C14H20O4 B3103252 2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol CAS No. 1434652-62-6

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol

Cat. No.: B3103252
CAS No.: 1434652-62-6
M. Wt: 252.31
InChI Key: DBNLRXIWDMHQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol is an organic compound that features a methoxyphenyl group and a tetrahydropyran-4-yloxy group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and tetrahydro-2H-pyran-4-ol.

    Protection of Hydroxyl Group: The hydroxyl group of 2-methoxyphenol is protected using a suitable protecting group such as a silyl ether.

    Formation of Ether Linkage: The protected 2-methoxyphenol is then reacted with tetrahydro-2H-pyran-4-ol under basic conditions to form the ether linkage.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a simpler alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions such as acidic or basic environments can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanone.

    Reduction: Formation of 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)ethanol: Lacks the tetrahydro-2H-pyran-4-yloxy group.

    2-(2-Hydroxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol: Has a hydroxyl group instead of a methoxy group.

Uniqueness

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol is unique due to the presence of both the methoxyphenyl and tetrahydropyran-4-yloxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNLRXIWDMHQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
Reactant of Route 3
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
Reactant of Route 4
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
Reactant of Route 5
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
Reactant of Route 6
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.